An In-depth Technical Guide to the Mechanism of Action of PF-4800567
An In-depth Technical Guide to the Mechanism of Action of PF-4800567
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), an enzyme implicated in the regulation of the circadian rhythm and with potential neuroprotective effects.[1] Developed by Pfizer, this compound has been instrumental in dissecting the distinct roles of the highly homologous CK1ε and CK1δ isoforms in cellular signaling pathways.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of PF-4800567, detailing its inhibitory activity, its effects on key cellular processes, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Selective Inhibition of Casein Kinase 1 Epsilon
PF-4800567 functions as an ATP-competitive inhibitor of CK1ε. Its selectivity for CK1ε over the closely related CK1δ is a key feature that allows for the specific investigation of CK1ε-mediated pathways.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of PF-4800567 have been quantified in both biochemical and cell-based assays.
| Target | In Vitro IC50 (nM) [4][5] | Whole Cell IC50 (µM) [5] |
| Casein Kinase 1 epsilon (CK1ε) | 32 | 2.65 |
| Casein Kinase 1 delta (CK1δ) | 711 | 20.38 |
Kinase Selectivity Profile
PF-4800567 exhibits high selectivity for CK1ε when screened against a panel of other protein kinases. The following table summarizes the percentage of inhibition at a 1 µM concentration of PF-4800567.
| Kinase | % Inhibition at 1 µM [6] |
| CK1ε | ~95% |
| CK1δ | ~40% |
| PKA | <10% |
| PKCα | <10% |
| p38α | <10% |
| GSK3β | <10% |
| EGFR | ~50% |
| And 44 other kinases | <20% |
Impact on the Circadian Clock Machinery
The primary application of PF-4800567 has been in the study of the circadian clock, a fundamental biological process that regulates the sleep-wake cycle and other physiological rhythms. CK1ε is a core component of the molecular clock, primarily through its role in the phosphorylation of the Period (PER) proteins.
Regulation of PER Protein Stability and Localization
CK1ε-mediated phosphorylation of PER proteins is a critical step that governs their stability and nuclear translocation. Phosphorylation by CK1ε can mark PER proteins for degradation by the proteasome and is also required for their entry into the nucleus, where they inhibit the activity of the CLOCK/BMAL1 transcriptional activator complex, thus forming a negative feedback loop.[7][8][9]
PF-4800567 has been shown to block CK1ε-mediated phosphorylation of PER proteins, leading to two key observable effects:
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Inhibition of PER2 Degradation: By preventing phosphorylation, PF-4800567 stabilizes PER2, slowing its degradation.[2][10]
-
Blockade of PER3 Nuclear Translocation: PF-4800567 effectively prevents the nuclear entry of PER3, a process dependent on CK1ε activity.[2][10]
Effects on Circadian Period
| Cell/Tissue Type | Genotype | PF-4800567 Concentration (µM) | Effect on Circadian Period [11] |
| Mouse Fibroblasts | Wild-Type | 1 | ~0.9 hour increase |
| Mouse Fibroblasts | Ck1ε-/- | 1 | No significant change |
| Mouse SCN Slices | Wild-Type | 1 | No significant change |
| Mouse SCN Slices | Ck1εtau | 1 | Significant lengthening |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of CK1ε and its inhibition by PF-4800567 by measuring the amount of ADP produced during the kinase reaction.
Methodology:
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Reaction Setup: In a 384-well plate, combine recombinant human CK1ε enzyme, a suitable peptide substrate (e.g., a PER-derived peptide), and ATP.
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Inhibitor Addition: Add varying concentrations of PF-4800567 (typically in DMSO) to the reaction wells. A DMSO-only control is included.
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Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
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ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Selective Inhibition of Casein Kinase 1ϵ Minimally Alters Circadian Clock Period | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Casein Kinase 1-dependent Phosphorylation of Familial Advanced Sleep Phase Syndrome-associated Residues Controls PERIOD 2 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
